molecular formula C11H25NO B13575757 n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine

n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine

Cat. No.: B13575757
M. Wt: 187.32 g/mol
InChI Key: LNDQLRZNXRJXTO-UHFFFAOYSA-N
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Description

n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine: is an organic compound characterized by a tert-butyl group attached to a 4-methoxy-2,2-dimethylbutan-1-amine backbone. This compound is notable for its unique structural features, which include a bulky tert-butyl group and a methoxy group, contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine and 4-methoxy-2,2-dimethylbutan-1-ol.

    Formation of Intermediate: The first step involves the protection of the hydroxyl group in 4-methoxy-2,2-dimethylbutan-1-ol using a suitable protecting group, such as a silyl ether.

    Amine Introduction: The protected intermediate is then subjected to nucleophilic substitution with tert-butylamine under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.

    Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amine group, converting it into secondary or tertiary amines.

    Substitution: The tert-butyl group can participate in substitution reactions, especially under acidic or basic conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxy-2,2-dimethylbutanoic acid, while reduction could produce n-(tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bulky substituents on biological activity. It serves as a model compound for investigating the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structural features may contribute to unique interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    n-(Tert-butyl)-4-methoxybutan-1-amine: Lacks the dimethyl groups, resulting in different steric and electronic properties.

    n-(Tert-butyl)-2,2-dimethylbutan-1-amine: Lacks the methoxy group, affecting its reactivity and interactions.

    n-(Tert-butyl)-4-methoxy-2-methylbutan-1-amine: Has only one methyl group, leading to different steric effects.

Uniqueness

n-(Tert-butyl)-4-methoxy-2,2-dimethylbutan-1-amine is unique due to the combination of a bulky tert-butyl group and a methoxy group on a dimethylbutan-1-amine backbone. This combination imparts distinct steric and electronic properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

N-tert-butyl-4-methoxy-2,2-dimethylbutan-1-amine

InChI

InChI=1S/C11H25NO/c1-10(2,3)12-9-11(4,5)7-8-13-6/h12H,7-9H2,1-6H3

InChI Key

LNDQLRZNXRJXTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C)(C)CCOC

Origin of Product

United States

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